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Introduction

IMP245 is a novel, potent, and selective small molecule inhibitor of the YAP/TAZ-TEAD protein-
protein interaction, a critical downstream effector of the Hippo signaling pathway. Dysregulation
of the Hippo pathway has been implicated in the development and progression of various
cancers, leading to uncontrolled cell proliferation and suppression of apoptosis.[1][2][3][4] By
disrupting the YAP/TAZ-TEAD complex, IMP245 aims to restore normal cellular growth control
and induce tumor regression. These application notes provide a comprehensive guide for the in
vivo administration of IMP245 in preclinical mouse models of cancer, detailing experimental
protocols, data presentation, and relevant biological pathways.

Mechanism of Action

The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis.[2][3] In
cancer, the pathway is often inactivated, leading to the nuclear translocation and accumulation
of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-
activator with PDZ-binding motif). In the nucleus, YAP and TAZ bind to the TEAD (TEA domain)
family of transcription factors, driving the expression of genes that promote cell proliferation
and inhibit apoptosis.

IMP245 is designed to specifically interrupt the interaction between YAP/TAZ and TEAD,
thereby inhibiting the transcription of oncogenic target genes. This leads to a reduction in tumor
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Figure 1: Simplified Hippo Signaling Pathway and the mechanism of action of IMP245.

Preclinical In Vivo Efficacy Studies

The following sections provide data and protocols for evaluating the anti-tumor efficacy of
IMP245 in various mouse models. The choice of model is critical and should be based on the
cancer type of interest.[5][6][7][8][9]

Data Presentation

Mean Tumor

Treatment Dosing Tumor Growth
Dose (mg/kg) Volume (mm?) .

Group Schedule Inhibition (%)

* SEM (Day 21)

Vehicle - Daily, PO 1542 + 189 -

IMP245 10 Daily, PO 987 + 154 36

IMP245 25 Daily, PO 578 + 98 62.5

IMP245 50 Daily, PO 245 + 62 84.1

Mean Body Weight Change

Treatment Group Dose (mglkg) (%) + SEM (Day 21)
Vehicle ) +52+1.1
IMP245 10 +48+13
Pads o5 +45+15
IMP245 50 -1.2:0.8

Experimental Protocols
Experimental Workflow
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Figure 2: General experimental workflow for in vivo efficacy studies.
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Protocol 1: Subcutaneous Tumor Model

This protocol describes the establishment of a subcutaneous tumor model and subsequent
treatment with IMP245.

Materials:

» 6-8 week old immunocompetent (e.g., BALb/c for CT26 cells) or immunodeficient (e.g.,
NOD/SCID for human cell lines) mice.

e Cancer cell line of interest (e.g., CT26 colon carcinoma).

o Sterile PBS and Matrigel (optional).

e Syringes and needles (27-30G).

o Calipers for tumor measurement.

o IMP245 formulated in an appropriate vehicle (e.g., 0.5% methylcellulose in sterile water).
Procedure:

o Cell Preparation: Culture tumor cells to ~80% confluency. Harvest cells by trypsinization,
wash with sterile PBS, and resuspend in PBS (or a 1:1 mixture of PBS and Matrigel) at a
concentration of 1 x 107 cells/mL.

e Tumor Implantation: Subcutaneously inject 100 pL of the cell suspension (1 x 10° cells) into
the right flank of each mouse.

e Tumor Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can
be calculated using the formula: Volume = (Length x Width?)/2.

e Treatment Initiation: When tumors reach an average volume of 100-150 mm3, randomize
mice into treatment and vehicle control groups.

o Drug Administration: Administer IMP245 or vehicle via the desired route (e.g., oral gavage) at
the specified dose and schedule.[10]

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8207582/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12364493?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e Monitoring during Treatment: Measure tumor volume and body weight daily or every other
day. Observe mice for any clinical signs of toxicity.

e Study Endpoint: Euthanize mice when tumors reach the predetermined endpoint (e.g., 2000
mms3), or at the end of the study period. Collect tumors and other tissues for further analysis.

Protocol 2: Intraperitoneal (IP) Administration

For compounds with poor oral bioavailability, intraperitoneal injection is a common
administration route.

Materials:

e Syringes and needles (25-27G for mice).[11]

o IMP245 formulated in a sterile, non-irritating vehicle (e.g., saline or PBS).
e 70% ethanol for disinfection.

Procedure:

Animal Restraint: Properly restrain the mouse to expose the abdomen. A head-down position
is recommended to allow abdominal organs to shift away from the injection site.[11]

« Injection Site: Identify the lower right quadrant of the abdomen. This location helps to avoid
the cecum, bladder, and other vital organs.[11]

« Injection: Insert the needle, with the bevel facing up, at a 30-40° angle.

o Aspiration: Gently pull back the plunger to ensure no fluid (e.g., blood or urine) is aspirated.
If fluid is present, discard the needle and syringe and repeat the procedure at a different site
with fresh materials.

« Injection: If no fluid is aspirated, slowly depress the plunger to administer the full dose.

e Post-Injection Monitoring: Return the animal to its cage and monitor for any immediate
adverse reactions.
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Pharmacokinetic and Pharmacodynamic (PK/PD)
Analysis

Understanding the pharmacokinetic and pharmacodynamic properties of IMP245 is crucial for
interpreting efficacy data and for dose selection.[12]

Table 3: Key Pharmacokinetic Parameters of IMP245 in
Mice (25 mglkg, PO)

Parameter Value
Cmax (ng/mL) 1250
Tmax (h) 15
AUC (0-24h) (ng-h/mL) 7800
Half-life (t%2) (h) 4.2

Protocol 3: Basic Pharmacokinetic Study

Procedure:
o Administer a single dose of IMP245 to a cohort of mice.

At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose, collect blood samples
from a subset of mice (e.g., via retro-orbital or cardiac puncture under terminal anesthesia).

e Process blood to obtain plasma and store at -80°C.

e Analyze plasma concentrations of IMP245 using a validated analytical method (e.g., LC-
MS/MS).

» Calculate pharmacokinetic parameters using appropriate software.

Concluding Remarks

These application notes provide a framework for the in vivo evaluation of IMP245 in mouse
models. Adherence to these protocols will ensure the generation of robust and reproducible
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data to support the preclinical development of this novel anti-cancer agent. All animal
procedures should be performed in accordance with institutional guidelines and approved by
the local Institutional Animal Care and Use Committee (IACUC). The timing of drug
administration can influence its effects and should be kept consistent throughout the study.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Activated Hippo Pathway is Associated with a Worse Response to Trastuzumab and
Worse Survival in HER2-Positive Breast Cancer - PubMed [pubmed.ncbi.nim.nih.gov]

e 2. Emerging roles of the Hippo signaling pathway in modulating immune response and
inflammation-driven tissue repair and remodeling - PubMed [pubmed.ncbi.nim.nih.gov]

¢ 3. The Hippo signalling pathway and its implications in human health and diseases - PMC
[pmc.ncbi.nlm.nih.gov]

e 4. Mechanism and therapeutic potential of hippo signaling pathway in type 2 diabetes and its
complications - PubMed [pubmed.ncbi.nim.nih.gov]

e 5. Mouse models for pretesting of immunotherapeutic strategies for cancer patients - PMC
[pmc.ncbi.nlm.nih.gov]

e 6. Age-induced changes in anti-tumor immunity alter the tumor immune infiltrate and impact
response to immuno-oncology treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

e 7. Emerging Preclinical Applications of Humanized Mouse Models in the Discovery and
Validation of Novel Immunotherapeutics and Their Mechanisms of Action for Improved
Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

» 8. Advancing Preclinical Research with Humanized Immune System Mouse Models | Taconic
Biosciences [taconic.com]

e 9. mdpi.com [mdpi.com]

» 10. Repeated oral administration of low doses of silver in mice: tissue distribution and effects
on central nervous system - PMC [pmc.ncbi.nim.nih.gov]

e 11. animalcare.ubc.ca [animalcare.ubc.ca]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/16301245/
https://www.benchchem.com/product/b12364493?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/40544210/
https://pubmed.ncbi.nlm.nih.gov/40544210/
https://pubmed.ncbi.nlm.nih.gov/35363945/
https://pubmed.ncbi.nlm.nih.gov/35363945/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9643504/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9643504/
https://pubmed.ncbi.nlm.nih.gov/39842269/
https://pubmed.ncbi.nlm.nih.gov/39842269/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3300174/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3300174/
https://pubmed.ncbi.nlm.nih.gov/37920465/
https://pubmed.ncbi.nlm.nih.gov/37920465/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10305679/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10305679/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10305679/
https://www.taconic.com/resources/his-mice-drug-discovery
https://www.taconic.com/resources/his-mice-drug-discovery
https://www.mdpi.com/2072-6694/17/15/2424
https://pmc.ncbi.nlm.nih.gov/articles/PMC8207582/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8207582/
https://animalcare.ubc.ca/sites/default/files/documents/TECH%2010%20IP%20Injections%20in%20the%20Mouse%20and%20Rat.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12364493?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

e 12. Application of in vivo animal models to characterize the pharmacokinetic and
pharmacodynamic properties of drug candidates in discovery settings - PubMed
[pubmed.ncbi.nim.nih.gov]

e 13. The dosing-time dependent effects of intravenous hypnotics in mice - PubMed
[pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Application Notes and Protocols: In Vivo Administration
of IMP245 in Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12364493#in-vivo-administration-of-imp-245-in-
mouse-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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